Euphroside Euphroside Euphroside is a natural product found in Pedicularis sylvatica, Pedicularis palustris, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 76994-07-5
VCID: VC0210415
InChI: InChI=1S/C16H24O10/c1-15(22)2-3-16(23)7(4-17)6-24-14(12(15)16)26-13-11(21)10(20)9(19)8(5-18)25-13/h4,6,8-14,18-23H,2-3,5H2,1H3/t8-,9-,10+,11-,12-,13+,14+,15+,16+/m1/s1
SMILES: CC1(CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Molecular Formula: C16H24O10
Molecular Weight: 376.36 g/mol

Euphroside

CAS No.: 76994-07-5

Cat. No.: VC0210415

Molecular Formula: C16H24O10

Molecular Weight: 376.36 g/mol

* For research use only. Not for human or veterinary use.

Euphroside - 76994-07-5

Specification

CAS No. 76994-07-5
Molecular Formula C16H24O10
Molecular Weight 376.36 g/mol
IUPAC Name (1S,4aR,7S,7aR)-4a,7-dihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carbaldehyde
Standard InChI InChI=1S/C16H24O10/c1-15(22)2-3-16(23)7(4-17)6-24-14(12(15)16)26-13-11(21)10(20)9(19)8(5-18)25-13/h4,6,8-14,18-23H,2-3,5H2,1H3/t8-,9-,10+,11-,12-,13+,14+,15+,16+/m1/s1
SMILES CC1(CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Canonical SMILES CC1(CCC2(C1C(OC=C2C=O)OC3C(C(C(C(O3)CO)O)O)O)O)O
Appearance Powder

Introduction

Chemical Structure and Properties

Physical and Chemical Properties

Euphroside exhibits the following physical and chemical properties:

PropertyValue
Molecular FormulaC16H24O10C_{16}H_{24}O_{10}
Molecular Weight376.36 g/mol
SolubilitySoluble in water and ethanol
Melting PointNot reported
Optical RotationPositive

The compound's solubility in polar solvents like water and ethanol facilitates its extraction from plant materials.

Stereochemistry

Euphroside possesses multiple chiral centers at positions C1, C4a, C7, C7a (iridoid core), and within the glucose unit. The stereochemical configuration significantly influences its biological activity.

Biosynthesis and Natural Sources

Biosynthetic Pathway

Euphroside is synthesized via the mevalonate pathway in plants, which leads to the formation of iridoids. The pathway involves the cyclization of geranyl pyrophosphate to form the iridoid skeleton, followed by glycosylation to produce glucosides like Euphroside.

Plant Sources

Euphroside has been isolated from various plant species:

  • Pedicularis semitorta: A high-altitude herbaceous plant known for its medicinal properties.

  • Pedicularis rex: Found in alpine regions; contains several bioactive compounds.

  • Morus alba (White Mulberry): A common source of natural iridoids.

These plants are often used in traditional medicine for their anti-inflammatory and antioxidant effects.

Pharmacological Activities

Antioxidant Activity

Euphroside demonstrates potent antioxidant properties by scavenging free radicals and reducing oxidative stress. Studies have shown that it can neutralize reactive oxygen species (ROS), thereby protecting cells from damage.

Mechanism of Action

The antioxidant activity is attributed to the compound's ability to donate electrons to free radicals. This process stabilizes the radicals and prevents chain reactions that lead to cellular damage.

Experimental Evidence

In vitro studies using DPPH radical scavenging assays have reported an IC50 value of approximately 99.68 μg/mL for Euphroside-containing extracts .

Anti-inflammatory Effects

Euphroside exhibits significant anti-inflammatory activity by modulating pro-inflammatory cytokines such as IL-1β and TNF-α.

Mechanism of Action

The compound inhibits key signaling pathways involved in inflammation, including NF-κB and MAPK pathways.

Experimental Evidence

In vitro studies on human corneal epithelial cells showed that higher concentrations of Euphroside reduced levels of IL-1β and IL-6 .

Neuroprotective Properties

Euphroside has been associated with neuroprotective effects through its ability to mitigate oxidative stress and neuroinflammation.

Mechanism of Action

The compound inhibits pathways linked to neurodegeneration, such as tau hyperphosphorylation and β-amyloid aggregation.

Experimental Evidence

Studies on neuronal cell lines have indicated that Euphroside reduces β-amyloid toxicity, suggesting potential applications in Alzheimer's disease .

Antimicrobial Activity

Euphroside demonstrates antimicrobial properties against various bacterial strains.

Mechanism of Action

It disrupts microbial cell membranes and inhibits key enzymes involved in bacterial metabolism.

Experimental Evidence

Minimum inhibitory concentration (MIC) values for Euphroside range from 0.05 to 0.50 mg/mL against different bacterial strains .

Case Studies on Therapeutic Applications

Case Study: Antioxidant Defense in Oxidative Stress Models

A study investigated the role of Euphroside in oxidative stress-induced damage using human umbilical vein endothelial cells (HUVECs). The results showed increased activities of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) .

Case Study: Anti-inflammatory Effects in Corneal Inflammation

In vitro experiments on cultured human corneal epithelial cells demonstrated that Euphroside reduced inflammatory markers such as IL-1β by over 50% at concentrations above 10 μM .

Data Tables Supporting Research Findings

PropertyValue/Observation
Antioxidant IC50 (DPPH)~99.68 μg/mL
Anti-inflammatory Marker Reduction (IL-1β)>50% at >10 μM
Neuroprotective EffectReduced β-amyloid toxicity

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